trans-3-Aminocyclohexanecarboxylic acid hydrochloride
Overview
Description
trans-3-Aminocyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H13NO2·HCl and a molecular weight of 179.64 g/mol . It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group in a trans configuration on the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 3-cyanocyclohexene followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step. The hydrolysis step may involve the use of aqueous acid or base under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: hydrogenation, hydrolysis, and acidification. Industrial reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Aminocyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclohexane derivatives
Scientific Research Applications
Chemistry: In chemistry, trans-3-Aminocyclohexanecarboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- cis-3-Aminocyclohexanecarboxylic acid
- trans-4-Aminocyclohexanecarboxylic acid
- cis-4-Aminocyclohexanecarboxylic acid
Comparison: trans-3-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its trans configuration, which affects its chemical reactivity and biological activity. Compared to its cis isomers, the trans configuration can lead to different spatial arrangements and interactions with other molecules. This uniqueness makes it valuable for specific applications where the trans configuration is advantageous.
Biological Activity
Overview
trans-3-Aminocyclohexanecarboxylic acid hydrochloride (CAS Number: 862401-49-8) is a cyclic amino acid derivative with significant implications in biological research and medicinal chemistry. Its molecular formula is C7H13NO2·HCl, and it has a molecular weight of 179.64 g/mol. This compound is primarily utilized as a model in studying the effects of amino acid derivatives on biological systems, particularly in relation to enzyme activity and receptor interactions.
The biological activity of this compound is attributed to its structural features, which allow for specific interactions with biological macromolecules. The amino group can form hydrogen bonds, while the carboxylic acid moiety can engage in ionic interactions. These interactions are crucial for modulating the activity of enzymes, receptors, and other proteins, thereby influencing various biological pathways.
Biological Applications
- Enzyme Modulation : Research indicates that this compound can modulate enzyme activities, particularly those involved in amino acid transport and metabolism. For example, it has been studied as a selective inhibitor of certain transporters, which can lead to altered cellular growth and apoptosis in cancer cells .
- Therapeutic Potential : The compound is being explored for its potential therapeutic properties in drug development. Its unique structure allows it to serve as a scaffold for creating novel pharmaceuticals targeting specific pathways involved in diseases such as diabetes and cancer .
- Model Compound : In biological research, it serves as a model compound for understanding the behavior of similar molecules within biochemical pathways. This aspect is crucial for developing new therapeutic strategies based on amino acid derivatives .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with its isomers and related compounds:
Compound Name | Configuration | Biological Activity |
---|---|---|
trans-3-Aminocyclohexanecarboxylic acid | Trans | Modulates enzyme activity; potential therapeutic applications |
cis-3-Aminocyclohexanecarboxylic acid | Cis | Different spatial arrangement may lead to varied interactions |
trans-4-Aminocyclohexanecarboxylic acid | Trans | Investigated for similar therapeutic properties; higher reactivity |
The trans configuration of this compound enhances its reactivity and specificity compared to its cis counterparts, making it particularly valuable in medicinal chemistry .
Case Study 1: Enzyme Interaction
A study published in Molecular Pharmacology examined the interaction of this compound with glutamate dehydrogenase, a key enzyme in insulin secretion regulation. The results indicated that the compound could enhance enzyme activity at certain concentrations, suggesting a potential role in glucose metabolism modulation .
Case Study 2: Cancer Cell Apoptosis
Research conducted by Maechler et al. explored the effects of this compound on cancer cell lines. It was found that at suitable concentrations, this compound could induce apoptosis through its action on amino acid transporters, demonstrating its potential as an anti-cancer agent .
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHXQPJYJANEO-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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